molecular formula C14H14ClN3 B194715 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline CAS No. 99010-64-7

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B194715
CAS RN: 99010-64-7
M. Wt: 259.73 g/mol
InChI Key: RRCWSLBKLVBFQD-UHFFFAOYSA-N
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Patent
US04988815

Procedure details

A suspension of 2-chloro-N4 -(2-methylpropyl)-3,4-quinolinediamine (35 g) and triethylorthoformate (52.3 g, 2.5 eq) was heated at 145° C. for 10 h, during which time ethanol was removed by distillation. The resulting mixture was cooled to room temperature and the solid was removed by filtration. The solid was dissolved in hydrochloric acid (100 mL, 4N). The resulting solution was added to a solution of sodium hydroxide. The precipitate was filtered and washed with water to afford the product 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in 92% yield.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH2:12])=[C:10]([NH:13][CH2:14][CH:15]([CH3:17])[CH3:16])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:18](OC(OCC)OCC)C>C(O)C>[Cl:1][C:2]1[C:11]2[N:12]=[CH:18][N:13]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1N)NCC(C)C
Name
Quantity
52.3 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hydrochloric acid (100 mL, 4N)
ADDITION
Type
ADDITION
Details
The resulting solution was added to a solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.